N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-butyl-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-3-10-15-13(16)14(8-4-5-9-14)12-7-6-11-17-12/h6-7,11H,2-5,8-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDCHHGKYRRYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1(CCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid
The cyclopentanecarboxylic acid-thiophene core is synthesized via Friedel-Crafts acylation , leveraging the electrophilic substitution of thiophene. A patented method (EP1029858A1) describes the reaction of cyclopentanecarboxylic acid with thiophene in polyphosphoric acid (PPA) at 75°C for 2 hours, achieving 99% purity (GC area%). This solvent acts as both a catalyst and dehydrating agent, circumventing the need for prior acid chloride formation. The reaction mechanism involves the generation of an acylium ion, which undergoes electrophilic attack by thiophene at the α-position (Scheme 1).
Table 1: Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Value |
|---|---|
| Reactants | Cyclopentanecarboxylic acid, thiophene |
| Catalyst/Solvent | Polyphosphoric acid |
| Temperature | 75°C |
| Time | 2 hours |
| Yield | >95% (crude) |
| Purification | Solvent extraction (o-dichlorobenzene) |
Post-reaction workup involves dilution with water and extraction with o-dichlorobenzene , which is subsequently azeotropically dried for reuse. This method eliminates the need for column chromatography, enhancing industrial feasibility.
Preparation of n-Butylamine
n-Butylamine is synthesized via the catalytic hydrogenation of n-butanol in the presence of ammonia and hydrogen, as described in CN104262165A. Using a Raney nickel catalyst at 150–200°C and 2–5 MPa pressure, this gas-phase reaction achieves conversions exceeding 80%. The process minimizes byproducts like dibutylamine through precise stoichiometric control (n-butanol:ammonia:hydrogen = 1:3–5:10–15).
Table 2: Optimization of n-Butylamine Synthesis
| Condition | Optimal Range |
|---|---|
| Molar Ratio (n-butanol:NH₃:H₂) | 1:4:12 |
| Temperature | 180°C |
| Pressure | 3 MPa |
| Catalyst | Raney Nickel |
| Conversion | 82% |
Amidation Strategies
Acid Chloride-Mediated Coupling
The carboxylic acid intermediate is activated to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–25°C. Subsequent reaction with n-butylamine in the presence of a base (e.g., triethylamine) yields the target amide. This method, adapted from kinetically selective inhibitor syntheses, affords moderate yields (65–75%) but requires rigorous moisture control.
Table 3: Acid Chloride Reaction Parameters
| Parameter | Value |
|---|---|
| Activator | Thionyl chloride (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 4 hours |
| Base | Triethylamine (3.0 equiv) |
Coupling Reagent-Assisted Amidation
Modern protocols employ coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to directly conjugate 1-(thiophen-2-yl)cyclopentanecarboxylic acid with n-butylamine. In a representative procedure, HATU (1.2 equiv) and Hünig’s base (2.0 equiv) are added to a DMF solution of the acid and amine, stirred at room temperature for 12 hours. This method achieves superior yields (85–90%) and minimizes racemization.
Table 4: HATU-Mediated Amidation Conditions
| Parameter | Value |
|---|---|
| Coupling Reagent | HATU (1.2 equiv) |
| Solvent | Dimethylformamide (DMF) |
| Base | Diisopropylethylamine (2.0 equiv) |
| Temperature | 25°C |
| Time | 12 hours |
Purification and Characterization
Crude this compound is purified via flash column chromatography (silica gel, 20–30% ethyl acetate/hexanes). Analytical validation includes:
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.71 (d, J = 1.5 Hz, 1H, thiophene), 3.91 (br d, J = 9.0 Hz, 2H, cyclopentane), 2.70–2.61 (m, 1H, amide NH), 1.79–1.65 (m, 4H, butyl chain).
- ESI+ MS : m/z 281 ([M+H]⁺).
Table 5: Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.71 (thiophene), 3.91 (cyclopentane) |
| IR | 1645 cm⁻¹ (C=O stretch) |
| MS | m/z 281 ([M+H]⁺) |
Industrial Scalability and Challenges
The patent EP1029858A1 highlights a solvent-recycling approach using o-dichlorobenzene across multiple steps, reducing waste and cost. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene rings to tetrahydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the thiophene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution often uses reagents like bromine (Br2) or sulfuric acid (H2SO4), while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene rings typically yields sulfoxides or sulfones, while reduction can produce tetrahydrothiophenes .
Scientific Research Applications
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with molecular targets and pathways. The thiophene ring system is known to interact with various biological targets, influencing processes such as enzyme activity and receptor binding.
Comparison with Similar Compounds
Structural Analogs
N-Cyclohexyl-1-(Thiophen-2-yl)Cyclopentanecarboxamide
This compound (CAS 1049575-04-3) differs from the target molecule only in the substitution of the N-butyl group with a cyclohexyl group. Key structural and molecular comparisons are summarized below:
Implications :
- Both compounds retain the thiophene moiety, which is critical for π-π stacking interactions in enzyme inhibition (e.g., CDK2 inhibitors in ) .
1-(Phenylamino)Cyclopentanecarboxamide Derivatives
Compounds such as 1-(phenylamino)cyclopentanecarboxamide (2a), 1-[(4-methylphenyl)amino]cyclopentanecarboxamide (2b), and 1-[(4-methoxyphenyl)amino]cyclopentanecarboxamide (2c) share the cyclopentanecarboxamide core but replace the thiophene and alkylamide groups with phenylamino substituents .
| Compound | Yield (%) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| 2a | 90 | 166 | Phenylamino |
| 2b | 85 | 120 | 4-Methylphenylamino |
| 2c | 50 | 90–93 | 4-Methoxyphenylamino |
Implications :
- Higher melting points (e.g., 166°C for 2a) suggest stronger crystalline packing compared to thiophene-containing analogs, which may lack such data.
Functional Analogues in Drug Discovery
CDK2 Inhibitors with Thiophene Moieties
Pyridine and pyrazolopyridine derivatives bearing thiophen-2-yl groups (e.g., compounds 4 , 8 , and 14 in ) demonstrate potent CDK2 inhibition (IC₅₀: 0.24–0.93 µM). While structurally distinct from the target compound, these analogs highlight the role of thiophene in enzyme binding :
| Compound | IC₅₀ (µM) | Key Structural Features |
|---|---|---|
| Roscovitine (Control) | 0.394 | Purine-based scaffold |
| Compound 4 | 0.24 | Chloro, naphthalen-2-yl, thiophen-2-yl |
| Compound 14 | 0.93 | Furopyridine, ester, thiophen-2-yl |
Implications :
- Thiophene enhances binding to CDK2 via hydrophobic and π-stacking interactions.
- The carboxamide group in the target compound may mimic the hydrogen-bonding interactions observed in these inhibitors.
Biological Activity
N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentanecarboxamide backbone with a thiophene substituent. The presence of these structural elements contributes to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene ring is known to influence enzyme activity and receptor binding, which may modulate physiological responses related to inflammation and pain management.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with cannabinoid receptors, suggesting applications in pain relief and neuroprotection.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Investigated for its potential to combat bacterial infections.
- Anti-inflammatory Effects : Shown to inhibit inflammatory mediators, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Suggested interactions with cannabinoid receptors may provide neuroprotective benefits.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit the release of leukotrienes (LTs), which are mediators of inflammation. For instance, it was shown to effectively reduce LTB4 generation from activated human whole blood and isolated human monocytes .
In Vivo Studies
Animal studies have further supported its anti-inflammatory effects. In a zymosan-induced peritoneal inflammation model in mice, this compound exhibited significant reductions in inflammation markers, indicating its potential for therapeutic use .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-phenylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Similar backbone | Antimicrobial, anti-inflammatory |
| Thiophene derivatives | Contains thiophene | Various biological activities including anticancer |
| Cyclopentanecarboxamide derivatives | Varies by substituents | Diverse pharmacological effects |
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Inflammatory Disease : A study involving murine models demonstrated that treatment with the compound led to a significant decrease in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
- Case Study on Pain Management : Research indicated that the compound’s interaction with cannabinoid receptors could provide a novel approach to pain management without the side effects commonly associated with traditional analgesics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-butyl-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with cyclopentanecarboxylic acid derivatives. For example:
Cyclopentane functionalization : React cyclopentanecarbonyl chloride with a thiophene-containing amine under inert conditions (e.g., N₂ atmosphere) in solvents like dichloromethane or DMF .
N-alkylation : Introduce the butyl group via nucleophilic substitution or coupling reactions, using catalysts like palladium or copper .
- Optimization : Reaction temperature (0–60°C), solvent polarity, and stoichiometric ratios are critical. For instance, excess triethylamine is often used to neutralize HCl byproducts . Yield and purity are monitored via HPLC or GC-MS.
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?
- Techniques :
- NMR : ¹H and ¹³C NMR resolve the cyclopentane-thiophene linkage and butyl chain conformation. Aromatic protons in thiophene appear at δ 6.8–7.5 ppm .
- X-ray diffraction : Single-crystal analysis (e.g., using SHELX software) confirms stereochemistry and bond angles. Monoclinic or orthorhombic systems are common for similar carboxamides .
- FT-IR : Carboxamide C=O stretches are observed near 1650 cm⁻¹, while thiophene C-S bonds appear at 600–800 cm⁻¹ .
Q. How is the compound screened for preliminary biological activity?
- Assays :
- In vitro cytotoxicity : Test against cancer cell lines (e.g., HepG2, A549) using MTT assays. IC₅₀ values <10 μM indicate high potency .
- Enzyme inhibition : Evaluate interactions with kinases or proteases via fluorescence-based kinetic assays .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Approach :
Dose-response validation : Reproduce assays with standardized protocols (e.g., fixed DMSO concentrations ≤0.1%).
Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
- Case Study : Discrepancies in IC₅₀ values for thiophene carboxamides were traced to variations in cell passage number .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., EGFR kinase). Thiophene rings often engage in π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. RMSD <2 Å indicates stable binding .
Q. How is stereochemical purity ensured during synthesis, and what are the implications for activity?
- Challenges : Racemization at the cyclopentane carboxamide center can occur under basic conditions.
- Solutions :
- Chiral HPLC : Use columns like Chiralpak IG-3 to resolve enantiomers .
- Circular dichroism (CD) : Monitor optical activity during synthesis.
Data Analysis & Experimental Design
Q. What statistical methods are used to analyze dose-response relationships in bioassays?
- Tools :
- Nonlinear regression (e.g., GraphPad Prism) fits sigmoidal curves to calculate IC₅₀/EC₅₀.
- ANOVA : Compare multiple derivatives’ activities with post-hoc Tukey tests (p<0.05) .
Q. How do solvent effects influence the compound’s stability in long-term storage?
- Findings :
- Polar solvents (e.g., DMSO): Promote hydrolysis of the carboxamide group.
- Nonpolar solvents (e.g., hexane): Reduce degradation but may cause precipitation.
- Recommendation : Store at –20°C in anhydrous acetonitrile with molecular sieves .
Structural & Functional Analogues
Q. Which structural modifications enhance the compound’s pharmacokinetic profile?
- Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
